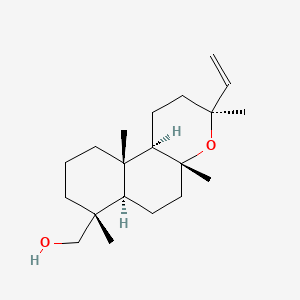

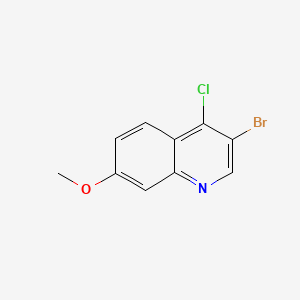

![molecular formula C11H14BrClN2 B598177 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride CAS No. 1199773-42-6](/img/structure/B598177.png)

5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride (5-BBT-HCl) is an organic compound that is used in a variety of scientific research applications. It is a member of the benzimidazole family, which is composed of compounds that contain a nitrogen atom in the 2-position of an aromatic ring system. 5-BBT-HCl is a white crystalline solid that is soluble in water and polar organic solvents. It is a popular reagent in laboratory experiments due to its high reactivity and stability.

科学的研究の応用

Pharmaceuticals: Antimicrobial Agents

Imidazole derivatives, including 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride, have been extensively studied for their antimicrobial properties. They are known to exhibit antibacterial , antifungal , and antiprotozoal activities. This makes them valuable candidates for the development of new antimicrobial drugs to combat resistant strains of pathogens .

Cancer Research: Antitumor Activity

Research has shown that certain imidazole derivatives can be synthesized and evaluated for antitumor activity. For instance, compounds structurally similar to 5-Bromo-1-butyl-1H-benzo[d]imidazole have been tested against cancer cell lines like HeLa, indicating their potential use in cancer therapy .

Chemical Synthesis: Building Blocks

Imidazole derivatives serve as important building blocks in organic synthesis. They can be used to construct more complex molecules, including pharmaceuticals and materials with specific properties. The bromine atom in 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride makes it a reactive site for further chemical transformations .

Material Science: Corrosion Inhibitors

The imidazole ring is known for its corrosion inhibition properties. Derivatives like 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride can be applied to metals to prevent corrosion, which is crucial in extending the life of metal components in various industries .

Biochemistry: Enzyme Inhibition

Imidazole derivatives are studied for their ability to inhibit certain enzymes, which is useful in understanding biochemical pathways and developing drugs that target specific enzymes. 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride could potentially be used to study enzyme mechanisms or as a lead compound for enzyme inhibitors .

Neuroscience: Modulation of Neurotransmitters

Some imidazole derivatives have shown activity in modulating neurotransmitters in the brain, which could lead to the development of treatments for neurological disorders. The structural features of 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride may allow it to interact with neural receptors or enzymes involved in neurotransmitter synthesis .

Agriculture: Pesticides

The imidazole ring is present in many pesticides. Derivatives like 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride can be explored for their pesticidal properties, offering a potential avenue for the development of new agricultural chemicals .

Environmental Science: Pollutant Removal

Imidazole derivatives can also play a role in environmental science, particularly in the removal of pollutants from water and soil. The functional groups in 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride could be utilized to capture or break down harmful substances, aiding in environmental cleanup efforts .

作用機序

Target of Action

Imidazole derivatives, the core structure of this compound, are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can block certain inflammatory pathways .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

特性

IUPAC Name |

5-bromo-1-butylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2.ClH/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14;/h4-5,7-8H,2-3,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPVGDHDGPLKFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1C=CC(=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682041 |

Source

|

| Record name | 5-Bromo-1-butyl-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride | |

CAS RN |

1199773-42-6 |

Source

|

| Record name | 5-Bromo-1-butyl-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598102.png)

![6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-](/img/structure/B598109.png)

![6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B598114.png)

![tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598116.png)